3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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Overview
Description
3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole moiety and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and tert-butylphenyl groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: A compound with a similar tert-butylphenyl group but different functional groups.
Pyrazinamide derivatives: Compounds with similar heterocyclic structures used in anti-tubercular therapy.
Uniqueness
3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific combination of a pyridine ring, oxadiazole moiety, and tert-butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)12-8-6-11(7-9-12)15-20-16(22-21-15)13-5-4-10-19-14(13)18/h4-10H,1-3H3,(H2,18,19) |
InChI Key |
MZJMMJPOHNJPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
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